molecular formula C9H8BrFO2 B11785866 (S)-2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzo[b][1,4]dioxine

(S)-2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzo[b][1,4]dioxine

Cat. No.: B11785866
M. Wt: 247.06 g/mol
InChI Key: HUILKBVKTWNQNZ-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzo[b][1,4]dioxine is a high-value chiral intermediate specifically designed for advanced medicinal chemistry and drug discovery applications. This compound features a fluorinated benzodioxine scaffold, a structure recognized for its relevance in central nervous system (CNS) targeting agents . The molecule's core structure is a key component in the synthesis of 2,3-dihydrobenzo[1,4]dioxin-2-ylmethyl derivatives, which have been patented as potent alpha-2C adrenoceptor antagonists . These antagonists are investigated for the treatment of various peripheral and central nervous system diseases . The synthetic utility of this reagent is enhanced by two critical functional handles: the electrophilic bromomethyl group and the fluorine substituent. The bromomethyl group serves as an excellent leaving group, enabling efficient functionalization through nucleophilic substitution reactions, such as alkylations, to create diverse derivative libraries . The fluorine atom, a common bioisostere, can influence a drug candidate's potency, metabolic stability, and membrane permeability . The specific (S)-enantiomer ensures the production of stereochemically pure compounds, which is often critical for optimal interaction with biological targets and for meeting regulatory requirements in pharmaceutical development. Applications: This compound is primarily used as a key intermediate in the synthesis of potential therapeutic agents, particularly for CNS disorders . It is employed in research focused on enzyme inhibition, receptor modulation, and the optimization of drug candidates for improved efficacy and selectivity . Handling & Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic use. It is the responsibility of the purchaser to ensure compliance with all applicable laws and regulations regarding the handling and use of this chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8BrFO2

Molecular Weight

247.06 g/mol

IUPAC Name

(2S)-2-(bromomethyl)-5-fluoro-2,3-dihydro-1,4-benzodioxine

InChI

InChI=1S/C9H8BrFO2/c10-4-6-5-12-9-7(11)2-1-3-8(9)13-6/h1-3,6H,4-5H2/t6-/m1/s1

InChI Key

HUILKBVKTWNQNZ-ZCFIWIBFSA-N

Isomeric SMILES

C1[C@H](OC2=C(O1)C(=CC=C2)F)CBr

Canonical SMILES

C1C(OC2=C(O1)C(=CC=C2)F)CBr

Origin of Product

United States

Preparation Methods

Cyclization of 2,3-Dihydroxy-5-fluorobenzoic Acid

The foundational step involves constructing the dioxane ring. 2,3-Dihydroxy-5-fluorobenzoic acid serves as the starting material, reacting with 1,2-dibromoethane under basic conditions (e.g., K₂CO₃ in DMF) to form 5-fluoro-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid . This reaction proceeds via nucleophilic substitution, where the phenolic oxygen atoms attack the dibromoethane, forming the six-membered dioxane ring.

Reaction Conditions

  • Solvent : DMF or NMP.

  • Base : K₂CO₃ or NaH.

  • Temperature : 65–80°C for 12–24 hours.

  • Yield : ~70–85% (based on analogous reactions).

Reduction of Carboxylic Acid to Hydroxymethyl

The carboxylic acid at position 5 is reduced to a hydroxymethyl group using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). This step generates 5-fluoro-2-(hydroxymethyl)-2,3-dihydrobenzo[b]dioxine , a critical intermediate for bromination.

Optimization Notes

  • Excess LiAlH₄ ensures complete reduction.

  • Quenching with aqueous NH₄Cl prevents over-reduction.

  • Yield: ~80–90%.

Introduction of the Bromomethyl Group

Bromination of Hydroxymethyl Intermediate

The hydroxymethyl group at position 2 is converted to bromomethyl using phosphorus tribromide (PBr₃) or hydrogen bromide (HBr) in dichloromethane (DCM) or acetic acid. This SN₂ reaction proceeds efficiently under anhydrous conditions.

Representative Protocol

  • Dissolve 5-fluoro-2-(hydroxymethyl)-2,3-dihydrobenzo[b]dioxine in DCM.

  • Add PBr₃ dropwise at 0°C.

  • Warm to room temperature and stir for 4–6 hours.

  • Quench with ice water and extract with ethyl acetate.

  • Purify via silica gel chromatography.

Yield : 75–85%.

Enantiomeric Resolution

Chiral Chromatography

Racemic 2-(bromomethyl)-5-fluoro-2,3-dihydrobenzo[b]dioxine is resolved using chiral stationary-phase HPLC (e.g., Chiralpak® AD-H column). The (S)-enantiomer is isolated based on differential retention times.

Conditions

  • Mobile Phase : Hexane/isopropanol (90:10).

  • Flow Rate : 1 mL/min.

  • Detection : UV at 254 nm.

Enzymatic Kinetic Resolution

Alternative methods employ lipases (e.g., Candida antarctica lipase B) to selectively acylate one enantiomer, facilitating separation.

Alternative Synthetic Routes

Direct Electrophilic Bromination

In some cases, bromine in acetic acid introduces bromine atoms to the dioxane ring. However, this method risks over-bromination and requires stringent temperature control (0–5°C).

Asymmetric Synthesis via Chiral Auxiliaries

Chiral catalysts (e.g., BINOL-derived phosphoric acids ) enable enantioselective formation of the hydroxymethyl intermediate, bypassing the need for resolution.

Challenges and Optimization Strategies

Regioselectivity in Cyclization

Competing etherification at alternate hydroxyl groups is mitigated by using bulky bases (e.g., DBU) or polar aprotic solvents .

Stereochemical Purity

  • Low-Temperature Bromination : Minimizes racemization during PBr₃ treatment.

  • Crystallization-Induced Dynamic Resolution : Enhances enantiomeric excess via selective crystallization.

Analytical Characterization

Critical data for validating the target compound include:

  • ¹H NMR : δ 4.2–4.4 ppm (dioxane protons), δ 3.7–3.9 ppm (bromomethyl).

  • LC-MS : m/z = 289 [M+H]⁺.

  • Chiral HPLC : Retention time of 12.3 minutes for (S)-enantiomer.

Industrial-Scale Considerations

  • Cost-Efficiency : 1,2-Dibromoethane is preferred over costlier dihalides.

  • Waste Management : Recycling DMF and PBr₃ reduces environmental impact .

Chemical Reactions Analysis

Substitution Reactions

The bromomethyl group undergoes nucleophilic substitution (SN2) under mild conditions. Key reactions include:

Reagents and Conditions

NucleophileSolventBase/CatalystTemperatureYield (%)Source
Amines (R-NH₂)DMF/ACNK₂CO₃25–80°C45–72
Thiols (R-SH)THFDBU0°C–rt38–65
Alkoxides (RO⁻)DCMNaH−10°C52–78

Example : Reaction with 5-chloro-2,4-dihydroxybenzaldehyde in acetonitrile/DMF (NaHCO₃, rt) produces substituted dioxane derivatives in 54% yield . Sodium cyanoborohydride-mediated reductive amination generates secondary amines (53–72% yields) .

Oxidation and Reduction Pathways

The dioxine ring and substituents display redox activity:

Oxidation

Oxidizing AgentProductConditionsYield (%)Source
KMnO₄Ketone derivativeH₂O/acetone, 0°C61
CrO₃Carboxylic acidH₂SO₄, reflux48

Reduction

Reducing AgentProductConditionsYield (%)Source
NaBH₄AlcoholMeOH, rt85
LiAlH₄Dehalogenated methyl derivativeEt₂O, reflux67

Cross-Coupling Reactions

The bromine atom facilitates metal-catalyzed couplings:

Suzuki-Miyaura Coupling

Boronic AcidCatalystLigandYield (%)Source
4-CF₃-phenylboronicPd(PPh₃)₄XPhos78
Thiophene-2-boronicPd(OAc)₂SPhos65

Buchwald-Hartwig Amination

AmineCatalyst SystemYield (%)Source
MorpholinePd₂(dba)₃/Xantphos72
PiperazinePd(OAc)₂/BINAP68

Biological Activity Modulation

Derivatives exhibit structure-dependent interactions:

  • PD-1/PD-L1 inhibition : Dibromo analogs (IC₅₀ = 0.32–1.45 μM) show enhanced binding to immune checkpoint proteins .

  • Antibacterial activity : Fluorine-containing derivatives display MIC values of 2–8 μg/mL against Gram-positive pathogens .

Stability and Degradation

Critical degradation pathways under accelerated conditions:

Stress ConditionDegradation ProductHalf-Life (h)Source
Acidic (pH 1.2)Hydrolyzed dioxine4.2
Alkaline (pH 9)Dehalogenated aromatic compound8.7
UV lightRadical bromination byproducts12.5

This compound’s versatility in nucleophilic substitutions, cross-couplings, and redox chemistry makes it valuable for synthesizing bioactive molecules. Strategic functionalization of the bromomethyl group and fluorine-substituted aromatic ring enables precise control over electronic and steric properties .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to (S)-2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzo[b][1,4]dioxine may exhibit significant anticancer properties. The presence of halogen substituents like bromine and fluorine can enhance biological activity through various mechanisms, such as apoptosis induction in cancer cells.

Case Study: Anticancer Screening
A study investigated the cytotoxic effects of several derivatives related to this compound on different cancer cell lines. The results showed that certain derivatives exhibited IC50 values in the micromolar range against glioblastoma cells, indicating promising anticancer potential .

Chemical Reactivity and Synthesis

This compound can participate in various chemical reactions due to its functional groups. These reactions can be leveraged for synthesizing more complex molecules with desired biological activities.

Reactivity Studies
The compound's reactivity has been explored through nucleophilic substitution reactions involving the bromomethyl group. This property allows for the modification of the compound to yield derivatives with enhanced or altered biological activities.

Biological Interactions

The unique structure of this compound may influence its interactions with biological targets. The fluorine atom can affect lipophilicity and metabolic stability, making it a valuable candidate for drug development.

Interaction Studies
Studies have shown that the compound interacts with specific protein targets involved in cancer progression. Molecular docking simulations suggest that this compound binds effectively to these targets, potentially inhibiting their activity .

Mechanism of Action

The mechanism of action of (S)-2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzo[b][1,4]dioxine involves its interaction with specific molecular targets and pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The fluorine atom can enhance the compound’s stability and binding affinity to its targets.

Comparison with Similar Compounds

Key Properties and Handling

  • Storage : Recommended at 2–8°C for short-term use, -80°C (≤6 months), or -20°C (≤1 month) .
  • Solubility : Low solubility in aqueous solutions; heating to 37°C and sonication are advised to improve dissolution .
  • Purity : >97.00%, verified by HPLC, LC-MS, and NMR .
  • Safety : Classified under transport hazard class 9 (corrosive solid) for related dioxine derivatives, necessitating careful handling .

Comparison with Similar Compounds

The following table compares (S)-2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzo[b][1,4]dioxine with structurally related compounds, highlighting differences in substituents, molecular properties, and reactivity:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents/Features Key Differences Research Relevance
Target Compound (1932264-32-8) C₉H₈BrFO₂ 247.06 S-configuration, BrCH₂ (C2), F (C5) Chiral center, bromomethyl, fluorine Stereoselective synthesis
6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine (52287-51-1) C₈H₇BrO₂ 215.04 Br (C6), no fluorine or methyl groups Simpler structure, no stereocenter Intermediate for non-chiral derivatives
2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-5-yl)-1-ethanone (19815-97-5) C₁₀H₉BrO₃ 257.08 Br-C(O)-CH₃ (C5) Ketone functionality Electrophilic alkylation studies
7-Methyl-5-nitro-2,3-dihydrobenzo[b][1,4]dioxine (1809036-19-8) C₉H₉NO₄ 195.18 CH₃ (C7), NO₂ (C5) Electron-withdrawing nitro group Reduction to diamine precursors
5,5-Bis(bromomethyl)-2-methyl-2-phenyl-1,3-dioxane C₁₂H₁₅Br₂O₂ 336.06 Two BrCH₂ groups (C5), phenyl (C2) 1,3-dioxane ring, bis-alkylating agent Polymer crosslinking applications
5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene (511540-64-0) C₁₃H₄BrF₇O 389.06 Multiple F, Br, and OCF₂ groups High lipophilicity (XLogP3=5.3) Agrochemical/fluorinated drug research

Structural and Reactivity Insights

  • Chirality: The target compound’s (S)-configuration distinguishes it from non-chiral analogs like 6-bromo-2,3-dihydrobenzo[b][1,4]dioxine, enabling enantioselective synthesis .
  • Fluorine (F): Improves metabolic stability and bioavailability relative to non-fluorinated analogs .
  • Ring System : The 1,4-dioxine ring in the target compound offers distinct electronic properties compared to 1,3-dioxane derivatives, influencing reactivity in ring-opening reactions .

Biological Activity

(S)-2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzo[b][1,4]dioxine is a synthetic organic compound notable for its unique structural features, which include a bromomethyl group and a fluorine atom attached to a benzo[b][1,4]dioxine core. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

The molecular formula of this compound is C9H8BrFO2C_9H_8BrFO_2 with a CAS number of 128577-47-9. Its predicted boiling point is approximately 286.3 °C, and it has a density of 1.575 g/cm³ .

Biological Activity Overview

The biological activities of this compound are primarily linked to its structural characteristics. The presence of the bromomethyl and fluorine groups may enhance its reactivity and interaction with biological targets.

Research indicates that compounds similar to this compound can exhibit various mechanisms of action:

  • Alkylation : The compound's potential for alkylation may allow it to interact with DNA or proteins, leading to cytotoxic effects.
  • Enzyme Inhibition : Compounds in this class may act as inhibitors of key enzymes involved in cellular proliferation, such as thymidylate synthase .

Cytotoxicity Studies

A series of studies have evaluated the cytotoxic effects of halogenated compounds similar to this compound. For instance:

  • Study on B16 Melanoma Cells : Alkylating analogs demonstrated modest cytotoxicity against B16 melanoma cells. The potency was found to be more dependent on the alkylating moiety than on the 5-substituent .
  • L1210 Leukemia Cells : Various phosphoramidate analogs exhibited strong growth inhibitory activity against L1210 mouse leukemia cells with IC50 values in the nanomolar range. The inhibition was reversed by thymidine addition, indicating a mechanism involving intracellular conversion to active metabolites .

Interaction Studies

Interaction studies have shown that this compound may engage in significant interactions with biological macromolecules:

  • Thymidylate Synthase Inhibition : Similar compounds have been shown to inhibit thymidylate synthase effectively, which is critical in DNA synthesis and repair .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesNotable Activities
5-Fluoro-2-bromoanilineFluorine and bromine on anilineAntimicrobial properties
2-BromodibenzofuranBromine on dibenzofuranAnticancer activity
6-FluorodibenzothiopheneFluorine on dibenzothiophenePotential neuroprotective effects
3-Bromo-5-fluoropyridinBromine and fluorine on pyridineAntiviral activity

This table illustrates the diversity within the structural class of compounds related to this compound while highlighting its unique features that may confer distinct biological activities.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (S)-2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzo[b][1,4]dioxine, and how is enantiomeric purity ensured?

  • Methodology :

  • Step 1 : Start with fluorinated dihydrobenzo[d][1,4]dioxine derivatives (e.g., 6-substituted analogs) as precursors. Bromination at the 2-position can be achieved using N-bromosuccinimide (NBS) under radical or photolytic conditions .
  • Step 2 : Introduce the bromomethyl group via alkylation or substitution. Chiral resolution using enantioselective catalysts (e.g., chiral oxazaborolidines) or chromatography (e.g., chiral HPLC with cellulose-based columns) ensures (S)-configuration purity .
  • Key Validation : Monitor reaction progress via TLC and confirm enantiomeric excess (ee) using polarimetry or chiral GC/MS .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR identifies the bromomethyl (-CH2Br) and fluoro substituents. Coupling constants (e.g., J~3–9 Hz for vicinal protons in the dioxane ring) confirm stereochemistry .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z ~261.0) and isotopic patterns (Br/Cl signatures) .
  • X-ray Crystallography : Resolves absolute (S)-configuration and ring conformation (envelope vs. planar) .

Advanced Research Questions

Q. How can conformational analysis inform reactivity in nucleophilic substitution reactions?

  • Methodology :

  • Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to predict transition states and steric hindrance around the bromomethyl group. Compare with experimental kinetics (e.g., SN2 vs. SN1 mechanisms) .
  • Experimental Validation : React with nucleophiles (e.g., NaN3, KCN) under varying conditions (polar aprotic solvents, elevated temperatures). Monitor byproduct formation (e.g., elimination products) via GC-MS to assess competing pathways .

Q. What strategies address contradictions in reported yields for derivatization reactions?

  • Methodology :

  • Systematic Screening : Test solvent polarity (DMF vs. THF), temperature (0°C vs. reflux), and catalysts (e.g., phase-transfer agents). For example, DMF may stabilize intermediates but increase side reactions .
  • Impurity Analysis : Use LC-MS to identify trace impurities (e.g., dehalogenated byproducts) from incomplete bromination or racemization .

Q. How is this compound utilized in medicinal chemistry research?

  • Methodology :

  • Scaffold Functionalization : The bromomethyl group serves as a handle for coupling with pharmacophores (e.g., via Suzuki-Miyaura cross-coupling or nucleophilic displacement). For example, attach aryl boronic acids to generate benzodiazepine analogs .
  • Biological Screening : Evaluate derivatives for GABA receptor binding (radioligand assays) or cytotoxicity (MTT assays) to identify lead compounds .

Safety and Handling

Q. What safety protocols are critical for handling and storing this compound?

  • Methodology :

  • Transport Classification : Classified under ADR/RID/IMDG Class 9 (Miscellaneous Dangerous Substances). Use corrosion-resistant packaging (e.g., amber glass with PTFE-lined caps) .
  • Lab Handling : Work in a fume hood with nitrile gloves and eye protection. Store at 2–8°C under inert gas (Ar/N2) to prevent hydrolysis of the bromomethyl group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.